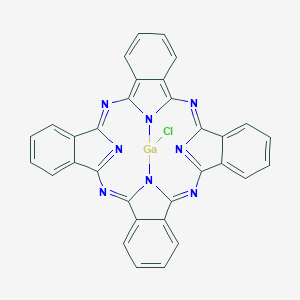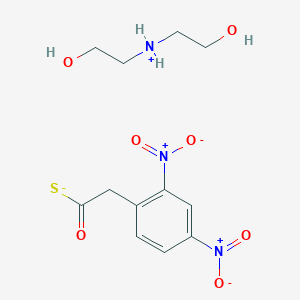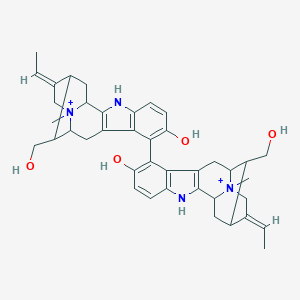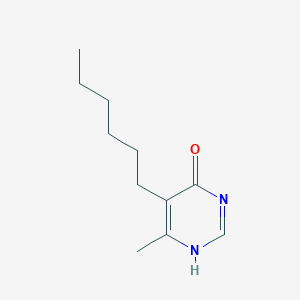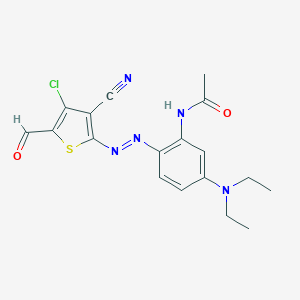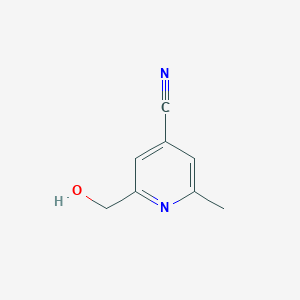
2-(Hydroxymethyl)-6-methylisonicotinonitrile
Descripción general
Descripción
2-(Hydroxymethyl)-6-methylisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the isonicotinonitrile core
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-6-methylisonicotinonitrile has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
Target of Action
The primary target of 2-(Hydroxymethyl)-6-methylisonicotinonitrile is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a PLP-dependent tetrameric enzyme that catalyzes the reversible transition from serine to glycine, promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
It is suggested that the compound interacts with its target, shmt2, and potentially alters its enzymatic activity . This interaction could lead to changes in the metabolic pathways involving serine and glycine, affecting cell growth and redox regulation .
Biochemical Pathways
The compound likely affects the serine and glycine metabolic pathways . As SHMT2 is involved in the reversible transition from serine to glycine, the interaction of this compound with SHMT2 could influence these pathways and their downstream effects, including cell growth and redox regulation .
Pharmacokinetics
Similar compounds have shown good oral bioavailability and minimal metabolism, suggesting that this compound might also exhibit favorable adme properties .
Result of Action
Given its potential interaction with shmt2, it could influence cell growth and redox regulation
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with SHMT2 . Additionally, the presence of other compounds or enzymes could potentially affect its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylisonicotinonitrile typically involves the reaction of 6-methylisonicotinonitrile with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-(Formyl)-6-methylisonicotinonitrile or 2-(Carboxyl)-6-methylisonicotinonitrile.
Reduction: 2-(Aminomethyl)-6-methylisonicotinonitrile.
Substitution: Various substituted isonicotinonitrile derivatives.
Comparación Con Compuestos Similares
2-(Hydroxymethyl)-isonicotinonitrile: Lacks the methyl group at the 6-position.
6-Methylisonicotinonitrile: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)-nicotinonitrile: Contains a pyridine ring instead of the isonicotinonitrile core.
Uniqueness: 2-(Hydroxymethyl)-6-methylisonicotinonitrile is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBKEWEKAICOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591362 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108129-25-5 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
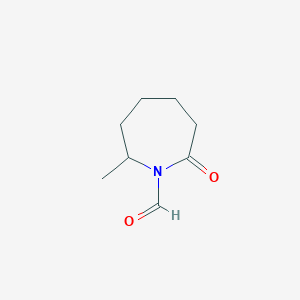
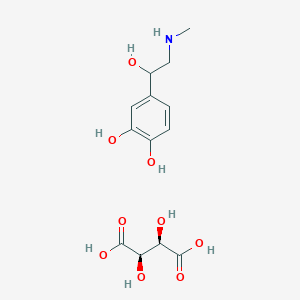
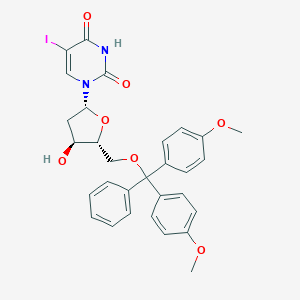

![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
